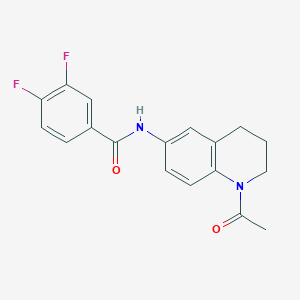

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2/c1-11(23)22-8-2-3-12-9-14(5-7-17(12)22)21-18(24)13-4-6-15(19)16(20)10-13/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOUTRBHPTYPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound’s structure (C₁₈H₁₆F₂N₂O₂, MW: 330.33 g/mol) can be dissected into three primary components:

- Tetrahydroquinoline core : A six-membered nitrogen-containing heterocycle with a fused benzene ring.

- Acetyl group : Introduced at the 1-position of the tetrahydroquinoline.

- 3,4-Difluorobenzamide moiety : Linked via an amide bond to the 6-position of the tetrahydroquinoline.

Retrosynthetically, the molecule suggests two key disconnections:

Stepwise Synthesis: Primary Route from Literature

Formation of the Tetrahydroquinoline Core

The synthesis begins with the preparation of 6-amino-1,2,3,4-tetrahydroquinoline. A reported approach involves:

- Cyclohexenone condensation : Reacting cyclohexenone with aniline derivatives under acidic conditions to form a tetrahydroquinoline precursor.

- Reductive amination : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces imine intermediates to secondary amines.

Example protocol (adapted from):

- Starting material : 4-Methoxyaniline and cyclohexenone.

- Conditions : Acetic acid, 110°C, 12 hours.

- Intermediate : 6-Methoxy-1,2,3,4-tetrahydroquinoline (yield: 68–72%).

Acetylation at the 1-Position

Selective acetylation of the tetrahydroquinoline’s amine is achieved using:

- Reagent : Acetic anhydride (Ac₂O) or acetyl chloride.

- Base : Pyridine or triethylamine to scavenge HCl.

Optimization note : Excess Ac₂O (1.5 equiv.) and room-temperature reactions minimize diacetylation byproducts.

Amide Coupling with 3,4-Difluorobenzoic Acid

The final step involves coupling the acetylated tetrahydroquinoline with 3,4-difluorobenzoic acid. Two prevalent methods are:

Carbodiimide-Mediated Coupling

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

- Conditions : Dichloromethane (DCM), 0°C to room temperature, 12–24 hours.

Typical yield : 60–75% (extrapolated from analogous reactions in).

Mixed Anhydride Method

Alternative Methodologies and Comparative Analysis

Bischler-Napieralski Cyclization

A patent (CN104230802A) describes using this cyclization to access tetrahydroisoquinoline derivatives, adaptable to tetrahydroquinolines:

- Intermediate preparation : Formamide derivatives cyclized with phosphorus oxychloride (POCl₃).

- Key step : Intramolecular dehydration at 80–100°C yields the heterocyclic core.

Advantages : High regioselectivity; Disadvantages : Requires stringent moisture control.

Optimization Strategies for Industrial Scalability

Analytical Characterization and Quality Control

Challenges and Mitigation Strategies

Low Amidation Yields

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of quinoline N-oxides or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrahydroquinoline-Based Analogs

N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide

- Core structure: Shares the tetrahydroquinoline scaffold but substitutes the acetyl group with a methyl group at the 1-position.

- Benzamide substituent : Features a trifluoromethyl group at the 3-position instead of difluoro substitution.

- The pyrrolidinyl-ethyl side chain introduces steric bulk, which may alter pharmacokinetic properties compared to the acetylated target compound .

Key Structural Differences

| Feature | Target Compound | N-[2-(1-Methyl...ethyl]-3-(trifluoromethyl)benzamide |

|---|---|---|

| 1-Position substituent | Acetyl | Methyl |

| Benzamide substitution | 3,4-Difluoro | 3-Trifluoromethyl |

| Side chain | None | Pyrrolidinyl-ethyl |

Benzamide Derivatives in Agrochemicals

Several benzamide derivatives in are used as insecticides, highlighting the role of fluorine and chlorine substitutions in biological activity:

- Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Contains 2,6-difluorobenzamide with dichloro-difluorophenyl groups. Function: Inhibits chitin synthesis in insects.

- Hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): Includes a tetrafluoroethoxy group, enhancing lipophilicity and persistence in environmental matrices. Implication: The absence of such groups in the target compound may suggest a different mechanism or application scope .

Benzothiazole-Based Analogs

Implications of Substituent Variations

- Fluorine placement : 3,4-Difluoro substitution (target compound) vs. 2,6-difluoro (teflubenzuron) alters electronic distribution and steric interactions, impacting target binding.

- Tetrahydroquinoline modifications: Acetylation at the 1-position may improve metabolic stability compared to methyl or unsubstituted analogs .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H19F2N3O

- Molecular Weight : 345.37 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.

- Acetylation : The introduction of the acetyl group is performed using acetic anhydride or acetyl chloride.

- Fluorination : The difluorobenzamide moiety is synthesized through electrophilic aromatic substitution methods.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Caspase activation |

| MCF7 (Breast Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Induction of oxidative stress |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on certain enzymes:

- Tyrosinase Inhibition : It shows potential as a tyrosinase inhibitor which could be beneficial in treating hyperpigmentation disorders.

- Laccase Activity : Exhibits mixed inhibition on laccase enzymes involved in lignin degradation.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 20 µM. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Study 2: Enzyme Inhibition Profile

In a comparative study with known enzyme inhibitors:

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| N-(1-acetyl-1,2,3,4-tetrahydroquinolin) | 25 | Competitive |

| Standard Tyrosinase Inhibitor | 30 | Noncompetitive |

The results indicated that the compound's structure allows for effective binding to the active site of tyrosinase and laccase enzymes.

Q & A

Q. What are the key structural features of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide, and how do they influence its reactivity?

The compound features a tetrahydroquinoline core acetylated at the 1-position and a 3,4-difluorobenzamide group at the 6-position. The acetyl group enhances metabolic stability by reducing oxidative deamination, while the fluorinated benzamide contributes to lipophilicity and hydrogen-bonding potential. The tetrahydroquinoline scaffold allows planar interactions with biological targets, such as enzymes or receptors. Structural characterization via NMR and mass spectrometry is critical to confirm regiochemistry and purity .

Q. What spectroscopic methods are recommended to confirm the identity and purity of this compound?

- 1H/13C NMR : To verify the acetyl group (δ ~2.1–2.3 ppm for CH3) and aromatic protons (δ ~6.8–8.0 ppm for fluorobenzamide).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C20H17F2N2O2, exact mass 363.1215).

- HPLC : For purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient). Cross-referencing with analogs in and ensures accurate interpretation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Step 1 : Condensation of 6-amino-1-acetyl-1,2,3,4-tetrahydroquinoline with 3,4-difluorobenzoyl chloride in anhydrous DMF at 0–5°C to minimize side reactions.

- Step 2 : Catalytic optimization (e.g., 1–2 mol% DMAP) to accelerate amide bond formation.

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol/water. Yields >70% are achievable with strict moisture control, as shown in analogous syntheses .

Q. What strategies resolve contradictory bioactivity data in cellular assays (e.g., varying IC50 values across studies)?

- Assay Validation : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).

- Metabolic Stability Testing : Assess cytochrome P450 interactions via liver microsome assays to identify confounding metabolism.

- Structural Analog Comparison : Test derivatives (e.g., replacing acetyl with cyclopropanecarbonyl) to isolate pharmacophore contributions. and highlight similar discrepancies in fluorinated tetrahydroquinolines .

Q. How does the 3,4-difluorobenzamide moiety influence target selectivity compared to mono-fluorinated analogs?

The difluoro substitution enhances binding to hydrophobic pockets in kinases (e.g., EGFR) by increasing van der Waals interactions. Compared to mono-fluoro analogs, the 3,4-difluoro group reduces electron density on the benzamide ring, altering π-π stacking with aromatic residues. Computational docking (AutoDock Vina) and SAR studies on analogs in and support this rationale .

Q. What degradation pathways are critical to monitor during long-term stability studies?

- Hydrolysis : The acetyl group may hydrolyze under acidic conditions (pH <4), forming a primary amine.

- Photooxidation : The tetrahydroquinoline ring is susceptible to UV-induced oxidation, forming quinoline derivatives.

- Storage Recommendations : Lyophilized solid at -20°C in amber vials with desiccants. Accelerated stability testing (40°C/75% RH for 6 months) is advised, as in and .

Methodological Guidance

Q. How to design a SAR study for this compound targeting kinase inhibition?

- Core Modifications : Vary substituents at the 1-position (e.g., acetyl vs. sulfonyl) to probe steric effects.

- Benzamide Substitutions : Test chloro, nitro, or methoxy groups at the 3,4-positions to map electronic requirements.

- Assay Panel : Include kinases (EGFR, VEGFR2) and off-targets (COX-2) to assess selectivity. and provide templates for analogous SAR workflows .

Q. What in vitro assays are most suitable for evaluating neuroprotective potential?

- Oxidative Stress Models : SH-SY5Y cells treated with H2O2 or rotenone, measuring viability via MTT assay.

- Tau Aggregation Inhibition : Thioflavin T fluorescence in recombinant tau protein assays.

- Blood-Brain Barrier (BBB) Permeability : Parallel artificial membrane permeability assay (PAMPA-BBB). and validate these approaches for tetrahydroquinoline derivatives .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Experimental Replication : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm).

- LogP Calculation : Compare experimental (e.g., shake-flask method) vs. predicted values (ChemDraw). Discrepancies often arise from crystallinity differences; amorphous forms (via lyophilization) improve aqueous solubility .

Q. Why do computational docking results sometimes conflict with experimental binding data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.